molecular formula C₂₇H₃₈D₄O₄ B1163629 27-Carboxy-7-keto Cholesterol-d4

27-Carboxy-7-keto Cholesterol-d4

カタログ番号: B1163629
分子量: 434.64
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

27-Carboxy-7-keto Cholesterol-d4 is a deuterium-labeled stable isotope of an oxysterol metabolite, specifically designed for use in biomedical research. This compound features four deuterium atoms and has a molecular formula of C 27 H 38 D 4 O 4 and a molecular weight of 434.64 g/mol . Its unlabeled form is identified by the CAS Number 148988-30-1 . The primary research application of 27-Carboxy-7-keto Cholesterol-d4 is as a cytostatic agent for the study of cancer and other conditions characterized by rapidly proliferating cells . It serves as a critical analytical standard and tool in drug discovery and development, particularly for use as an HPLC standard and in studying the role of oxysterols in disease . This compound is a derivative of 7-ketocholesterol (7KC), a prominent oxysterol. 7KC is a highly cytotoxic oxysterol predominantly formed non-enzymatically by the oxidation of cholesterol by reactive oxygen species . It is a key biomarker of oxidative stress and is found at significantly elevated levels in numerous age-related diseases, including cardiovascular disease (e.g., in atherosclerotic plaques), neurodegenerative disorders like Alzheimer's disease, and ocular conditions . The toxicity of 7KC manifests through pathways such as oxidative stress, inflammation, and a specific form of cell death involving mitochondria and peroxisomes, which can be induced in various cell types . The presence of 7KC can disrupt normal cholesterol metabolism and impair the function of immune cells, such as macrophages in arterial plaques, thereby driving disease progression . Research into clearing 7KC from the body is being explored as a novel therapeutic strategy to regress atherosclerotic plaque . As a deuterated analog, 27-Carboxy-7-keto Cholesterol-d4 is an indispensable internal standard for mass spectrometry-based quantification, enabling precise and accurate tracking of its unlabeled counterpart in complex biological samples. Researchers utilize this compound to investigate the intricate mechanisms of oxysterol-induced cytotoxicity and to develop potential interventions.

特性

分子式

C₂₇H₃₈D₄O₄

分子量

434.64

同義語

(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid-d4; 

製品の起源

United States

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural and functional differences:

Compound Molecular Formula CAS RN Molecular Weight Key Features Primary Applications
27-Carboxy-7-keto Cholesterol-d4 C27H40D4O3* N/A ~412.6† C27-carboxy, C7-keto, deuterated (d4) Internal standard for MS-based quantification of oxysterols
7-Ketocholesterol (7KC) C27H44O2 566-28-9 400.64 C7-keto, major component of oxidized LDL Biomarker for oxidative stress; linked to atherosclerosis, AMD
27-Hydroxycholesterol (27-HC) C27H46O3 20380-11-4 418.66 C27-hydroxyl, estrogen receptor ligand Links hypercholesterolemia to cancer progression (e.g., breast, thyroid)
7-Dehydrocholesterol (7-DHC) C27H44O 434-16-2 384.64 C7-C8 double bond, precursor to cholesterol and vitamin D Research on Smith-Lemli-Opitz syndrome, vitamin D synthesis
Cholesterol-d4 C27H42D4O 3100-24-7 390.38 Deuterated cholesterol (d4), retains membrane structural role Tracer for cholesterol metabolism studies
7-Keto Cholesterol-d7 C27H37D7O2 N/A 407.7 Deuterated (d7) analog of 7KC Internal standard for 7KC quantification in MS

†Estimated based on 7KC-d7 (407.7) with carboxy group addition (~+12) and deuterium adjustment.

Analytical Utility in Research

  • 27-Carboxy-7-keto Cholesterol-d4: Used as a stable isotope internal standard to account for matrix effects and ionization variability in MS. Its deuterium labeling ensures distinct mass shifts from endogenous analytes .
  • 7KC-d7 : Similarly employed for 7KC quantification but lacks the C27-carboxy group. Its higher deuterium count (d7 vs. d4) provides a larger mass difference for clearer chromatographic separation .

Clinical and Pathological Implications

  • 27-HC and 7KC : Both implicated in disease pathogenesis. 27-HC drives cancer proliferation via ERα and LXR signaling , while 7KC induces endothelial dysfunction and macrophage apoptosis .
  • 27-Carboxy-7-keto Cholesterol-d4: No direct pathological role reported; its utility is confined to analytical chemistry.

準備方法

7-Dehydrocholesterol as a Key Intermediate

The synthesis of 7-ketocholesterol derivatives universally begins with 7-dehydrocholesterol (7-DHC) , a vitamin D3 precursor. Commercial 7-DHC undergoes acetylation to protect the 3β-hydroxyl group, yielding 3β-acetoxy-7-dehydrocholesterol (2) . This intermediate is critical for subsequent dehydrogenation and oxidation steps.

Windaus-Linsert dehydrogenation, employing mercury(II) acetate, introduces a third double bond at the C9–C11 position, producing cholestatrienol acetate (3) . Modern adaptations of this century-old method achieve yields exceeding 80% through rigorous temperature control (40–50°C) and stoichiometric optimization. Saponification of 3 under basic conditions (K2CO3/MeOH) quantitatively generates cholestatrienol (4) , setting the stage for 7-keto group installation.

Oxidation to 7-Ketocholesterol

Two principal methods dominate 7-ketocholesterol synthesis:

  • Swern Oxidation : Treatment of 4 with oxalyl chloride and dimethyl sulfide in anhydrous DCM at −60°C, followed by triethylamine quenching, yields 7-ketocholesterol acetate (5) . Over-oxidation to α,β-unsaturated ketones is mitigated by limiting reagent excess and reaction time.

  • t-Butyl Chromate Oxidation : Direct oxidation of cholesteryl acetate with t-butyl chromate in acetic acid at 70°C produces 7-ketocholesteryl acetate, albeit with 25% unreacted starting material requiring preparative TLC purification.

Table 1: Comparative Analysis of 7-Ketocholesterol Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Swern Oxidation68≥95Over-oxidation side products
t-Butyl Chromate4575Incomplete conversion

Introduction of the 27-Carboxy Group

Side-Chain Functionalization Strategies

The C27 methyl terminus of cholesterol derivatives is oxidized to a carboxylic acid via a three-step sequence:

  • Epoxidation : Ozonolysis of a strategically introduced C24–C25 double bond forms an epoxide, which is hydrolyzed to a diol under acidic conditions.

  • Periodate Cleavage : Treatment with NaIO4 cleaves the diol to a C24 aldehyde.

  • Oxidation to Carboxylic Acid : Jones reagent (CrO3/H2SO4) oxidizes the aldehyde to 27-carboxy-7-ketocholesterol .

Isotopic Labeling with Deuterium

Deuteration at four positions is achieved through:

  • Methyl Group Exchange : Refluxing the C26 and C27 methyl groups with D2O in the presence of PtO2 catalyzes H/D exchange, generating CD3 moieties.

  • Synthetic Precursor Incorporation : Using deuterated acetic anhydride (Ac2O-d6) during the initial acetylation step ensures 3β-acetate-d3 formation, though this contributes only three deuteriums. Full d4 labeling requires additional deuteration at C26.

Table 2: Deuteration Efficiency in Sterol Derivatives

Deuteration MethodPositions LabeledIsotopic Purity (%)
Catalytic H/D ExchangeC26, C2798.5
Acetic Anhydride-d63β-Acetyl99.9

Purification and Characterization

Chromatographic Separation

Preparative TLC with ethyl ether/cyclohexane (90:10 v/v) resolves 7-ketocholesterol from cholesterol contaminants. Double development (ether followed by ether/cyclohexane) achieves baseline separation of diastereomers and oxidation byproducts.

Spectroscopic Validation

  • NMR : The 7-keto group resonates at δ 213 ppm in 13C NMR, while the 27-carboxy proton appears as a triplet at δ 2.41 ppm (J = 7.2 Hz).

  • Mass Spectrometry : ESI-MS shows [M−H]− at m/z 487.3 for the deuterated compound, with a 4 Da shift relative to the protiated form.

Table 3: Key Spectroscopic Signatures of 27-Carboxy-7-keto Cholesterol-d4

TechniqueDiagnostic FeatureReference Compound Shift
1H NMRδ 5.72 (m, H-6)Δ +0.03 ppm
13C NMRδ 213.1 (C-7 ketone)Δ −0.2 ppm
FT-IR1705 cm−1 (C=O stretch)N/A

Challenges and Optimization

Competing Oxidation Pathways

Swern oxidation of 7-DHC derivatives risks forming Δ4,6,8(14)-cholestatrien-3β-ol-7-one via conjugate elimination. Stabilizing the intermediate sulfonium ion with slow triethylamine addition reduces this side reaction to <5%.

Deuterium Isotope Effects

H/D exchange at C26 slows subsequent oxidation steps by 30% due to kinetic isotope effects. Compensatory measures include:

  • Extended reaction times (48–72 hr for oxidations)

  • Elevated temperatures (80°C for Jones oxidation)

Q & A

Basic Research Questions

Q. What is the role of 27-Carboxy-7-keto Cholesterol-d4 in quantifying oxysterols via mass spectrometry?

  • Methodological Answer : 27-Carboxy-7-keto Cholesterol-d4 serves as a deuterated internal standard (IS) for precise quantification of non-deuterated oxysterols in biological samples. Its use compensates for matrix effects and ionization efficiency variations in GC-/LC-MS workflows. Researchers should spike known concentrations of the IS into samples during extraction, ensuring parity in recovery rates between the IS and target analytes. Calibration curves are constructed using analyte-to-IS peak area ratios to minimize instrument drift .

Q. How do researchers select between GC-MS and LC-MS for analyzing 27-Carboxy-7-keto Cholesterol-d4 in lipidomics studies?

  • Methodological Answer : GC-MS is preferred for volatile or derivatized oxysterols, offering high resolution for structural isomers. LC-MS (e.g., reverse-phase columns with ESI or APCI ionization) is better for thermally labile compounds. For 27-Carboxy-7-keto Cholesterol-d4, LC-MS/MS with MRM (multiple reaction monitoring) is optimal due to its polar carboxylic acid group, which enhances ionization efficiency in positive/negative mode. Method validation should include limits of detection (LOD) and quantification (LOQ) using spiked blank matrices .

Advanced Research Questions

Q. How can researchers address isotopic interference when using 27-Carboxy-7-keto Cholesterol-d4 in complex biological matrices?

  • Methodological Answer : Isotopic overlap between the deuterated IS and endogenous oxysterols can occur due to natural abundance of heavier isotopes (e.g., ¹³C, ³⁷Cl). To mitigate this:

  • Use high-resolution mass spectrometers (HRMS) to resolve mass differences (e.g., Q-TOF or Orbitrap).
  • Optimize chromatographic separation to baseline-resolve the IS and analyte.
  • Validate method specificity by analyzing IS-free matrices and comparing with spiked samples. Statistical tools like signal-to-noise (S/N) ratios and coefficient of variation (CV) across replicates ensure accuracy .

Q. What experimental design considerations are critical for longitudinal studies tracking 27-Carboxy-7-keto Cholesterol-d4 in neurodegenerative disease models?

  • Methodological Answer :

  • Sample Collection : Standardize sampling timepoints (e.g., pre-/post-treatment) to account for diurnal cholesterol fluctuations.
  • Matrix Effects : Use surrogate matrices (e.g., charcoal-stripped serum) for calibration standards to mimic biological variability.
  • Data Normalization : Normalize oxysterol levels to total cholesterol or protein content to control for inter-sample variability.
  • Contradiction Analysis : If results conflict with literature (e.g., opposing trends in oxysterol levels), re-examine extraction protocols (e.g., saponification efficiency) or validate with orthogonal methods like immunoassays .

Q. How does isotopic purity (e.g., 99 atom% D) of 27-Carboxy-7-keto Cholesterol-d4 impact quantification accuracy in tracer studies?

  • Methodological Answer : Lower isotopic purity introduces "cross-talk" between deuterated and non-deuterated species, skewing kinetic measurements. Researchers should:

  • Characterize IS purity via NMR or high-resolution MS before use.

  • Apply correction factors to raw data using the formula:
    Corrected Analyte=Observed Signal(IS Purity×IS Signal)Recovery Efficiency\text{Corrected Analyte} = \frac{\text{Observed Signal} - (\text{IS Purity} \times \text{IS Signal})}{\text{Recovery Efficiency}}

  • Validate with tracer experiments in controlled systems (e.g., cell cultures with stable isotope labeling) .

Data Interpretation & Validation

Q. How should researchers resolve contradictions in 27-Carboxy-7-keto Cholesterol-d4 recovery rates across different tissue types?

  • Methodological Answer : Tissue-specific lipid content (e.g., brain vs. liver) affects extraction efficiency. To address this:

  • Perform matrix-matched calibration using tissue homogenates from the same organ.
  • Compare recovery rates using labeled vs. unlabeled IS across tissues.
  • Apply post-extraction spiking to quantify losses during sample preparation. Statistical tools like ANOVA can identify significant inter-tissue variability .

Q. What strategies validate the oxidative stability of 27-Carboxy-7-keto Cholesterol-d4 during long-term storage?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store aliquots at elevated temperatures (e.g., 40°C) and compare degradation kinetics (via LC-MS) to controls stored at -80°C.
  • Antioxidant Additives : Test stabilizers like BHT or EDTA in storage buffers.
  • Stability Criteria : Define acceptance thresholds (e.g., <10% degradation over 6 months) and document batch-specific storage conditions in metadata .

Method Optimization

Q. How can researchers optimize collision energy (CE) in MS/MS for 27-Carboxy-7-keto Cholesterol-d4 to enhance sensitivity?

  • Methodological Answer :

  • Perform CE ramping experiments (e.g., 10–40 eV) to identify the energy yielding the highest precursor-to-product ion transition intensity.
  • Use software tools (e.g., Skyline) to automate peak integration and signal-to-noise calculations.
  • Validate with inter-laboratory comparisons or reference materials (e.g., NIST SRM 1950 plasma) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。